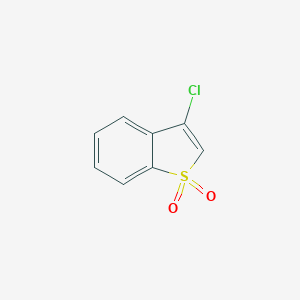

3-Chloro-1-benzothiophene 1,1-dioxide

Description

Structure

3D Structure

Properties

CAS No. |

21211-29-0 |

|---|---|

Molecular Formula |

C8H5ClO2S |

Molecular Weight |

200.64 g/mol |

IUPAC Name |

3-chloro-1-benzothiophene 1,1-dioxide |

InChI |

InChI=1S/C8H5ClO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H |

InChI Key |

NRISJHCKUBVLHA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |

Other CAS No. |

21211-29-0 |

Origin of Product |

United States |

Significance of Cyclic Sulfone Frameworks in Organic Synthesis and Materials Science

Cyclic sulfones are a class of organosulfur compounds that have garnered significant interest from organic chemists. iomcworld.comresearchgate.net These compounds and their derivatives have demonstrated a wide range of applications in various fields, including medicinal chemistry, where they exhibit notable biological activity. iomcworld.comresearchgate.net In addition to their pharmaceutical applications, sulfones are utilized as polymeric agents. iomcworld.comresearchgate.net

The sulfonyl functional group allows for subsequent molecular transformations, making cyclic sulfones valuable in synthetic organic chemistry. researchgate.netiomcworld.com Specifically, they can serve as a source for conjugated dienes through the extraction of sulfur dioxide, a process useful in intramolecular Diels-Alder reactions. researchgate.netiomcworld.com The synthesis of these frameworks is a key area of focus for synthetic and pharmaceutical chemists, leading to the development of numerous efficient methodologies. mdpi.com

Role of Sulfur Containing Heterocyclic Compounds in Advanced Chemical Applications

Sulfur-containing heterocyclic compounds are crucial in medicinal chemistry and are integral components of many FDA-approved drugs. bookpi.orgnih.gov Their broad therapeutic applications include antibacterial, antimalarial, anticancer, antifungal, anti-HIV, and anti-inflammatory properties. bookpi.org The interest in these compounds stems from their potential for high medicinal value and lower toxicity profiles compared to some nitrogen-based heterocycles. nih.gov

Beyond medicine, these compounds are vital in materials science. thieme-connect.com For instance, they are used in the development of photofunctional materials and organic semiconductors for applications in organic light-emitting diodes (OLEDs) and solar energy conversion. rsc.org The synthesis of sulfur heterocycles through the direct construction of carbon-sulfur bonds is an area of considerable research interest due to their extensive pharmaceutical and material applications. thieme-connect.com

Overview of Oxidized Benzothiophene Derivatives As Versatile Chemical Scaffolds

Benzothiophene (B83047) and its derivatives are an important class of organic compounds with numerous applications, particularly in medicinal chemistry. nih.gov The oxidized forms, such as benzothiophene-1,1-dioxides, serve as versatile chemical scaffolds. These scaffolds are key in the synthesis of a wide array of compounds with diverse pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antifungal properties. nih.gov

The benzothiophene scaffold's utility extends to materials science, where its unique structure can be incorporated into polymers and other functional materials. For example, derivatives of benzothiophene have been investigated for their potential as organic semiconductors in thin-film transistors, where the molecular packing significantly influences charge carrier mobility. rsc.org The ability to functionalize the benzothiophene core allows for the fine-tuning of the electronic and physical properties of the resulting materials.

Fundamental Principles of Sulfur Oxidation in Thiophene Systems and Its Consequential Electronic Structure Modulation

The oxidation of the sulfur atom in thiophene-based systems, converting a sulfide (B99878) to a sulfoxide (B87167) or a sulfone, dramatically alters the electronic properties of the molecule. rsc.orgubc.ca This transformation changes the sulfur from an electron-donating group to a powerful electron-withdrawing sulfonyl group. researchgate.net This modification has profound effects on the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Specifically, sulfur oxidation leads to a decrease in both the HOMO and LUMO energy levels. nih.gov This change reduces the bandgap of the material, which can be observed as a red-shift in the absorption spectra of polymers containing these units. nih.gov The oxidation state of the sulfur bridge can also control the degree of electronic coupling between chromophores in dimeric systems, influencing processes like energy transfer and charge separation. ubc.ca This principle is a key strategy in designing advanced materials for optoelectronic devices. ubc.ca For instance, in the context of OLEDs, increasing the oxidation state of the sulfur atom in host molecules can decrease the reorganization energy for electron transport while increasing it for hole transport. researchgate.net

Synthetic Routes to 3-Chloro-1-benzothiophene (B1605681) 1,1-Dioxide and Its Analogs

The synthesis of 3-Chloro-1-benzothiophene 1,1-dioxide, a heterocyclic compound featuring a fused benzene (B151609) and thiophene (B33073) ring system, involves strategic chemical transformations. This article delves into the primary synthetic methodologies for this compound and its related cyclic sulfone analogs, exploring both general and specific approaches.

Q & A

Q. What are the primary synthetic routes for 3-chloro-1-benzothiophene 1,1-dioxide, and how do reaction conditions influence yield?

The synthesis of this compound involves chlorination of its parent sulfone. A key method includes UV irradiation of 1,1-dioxido-thietane in carbon tetrachloride under chlorine gas flow, yielding the chlorinated product as a white powder after filtration . Optimizing reaction conditions (e.g., temperature control at 0–10°C and precise stoichiometry of Cl₂) is critical to avoid over-chlorination and byproduct formation. Yield improvements (up to 74% in related sulfone derivatives) are achievable through recrystallization from methanol or toluene .

Q. How can the structural conformation of this compound be characterized?

X-ray crystallography is the gold standard for structural elucidation. For example, related benzothiazine 1,1-dioxides adopt half-chair conformations, with sulfur and nitrogen atoms deviating from the mean plane by 0.476 Å and 0.227 Å, respectively . Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) further validate functional groups and substituent positions, particularly distinguishing α- and β-sulfone isomers based on conjugation effects .

Q. What are the common reactivity patterns of this compound in organic synthesis?

this compound participates in nucleophilic substitution (e.g., Cl replacement by amines) and cycloaddition reactions. Its electron-deficient sulfone group facilitates Diels-Alder reactions with dienes, forming six-membered rings. For example, reactions with enamines yield bicyclic sulfones, useful in medicinal chemistry scaffolds .

Advanced Research Questions

Q. How do electronic effects of the sulfone group influence regioselectivity in halogenation reactions?

The sulfone group directs electrophilic attacks to specific positions. In bromination, aprotic media favor addition to the non-conjugated double bond (e.g., 3,4-dibromination in 2,5-dihydrothiophene 1,1-dioxide), while aqueous conditions target conjugated systems . Computational studies (DFT) can model charge distribution to predict regioselectivity, aiding in rational design of derivatives for targeted applications.

Q. What strategies resolve contradictions in reported biological activities of sulfone derivatives?

Discrepancies in bioactivity (e.g., COX-2 vs. 5-LO inhibition) may arise from isomerism or assay conditions. Systematic comparisons using enantiomerically pure samples and standardized assays (e.g., enzyme inhibition kinetics) are essential. For instance, S-2474, a benzothiophene sulfone derivative, showed dual inhibition only under specific pH and cofactor conditions .

Q. How can isomerization between α- and β-sulfones be controlled during synthesis?

Base-catalyzed isomerization of 2,5-dihydrothiophene 1,1-dioxide (β-sulfone) to 2,3-dihydrothiophene 1,1-dioxide (α-sulfone) is reversible and pH-dependent . Kinetic studies using NMR monitoring reveal that higher temperatures (>50°C) favor α-sulfone formation, while low temperatures stabilize β-sulfones. Solvent polarity (e.g., DMSO vs. THF) further modulates equilibrium.

Q. What methodologies enable the analysis of acidic α-hydrogens in cyclic sulfones?

Grignard reagent reactions highlight α-H acidity. For example, ethylmagnesium bromide reacts with 2,5-dihydrothiophene 1,1-dioxide to form sulfinic anhydrides, confirmed via IR (S=O stretching at 1150 cm⁻¹) and mass spectrometry . Titration with strong bases (e.g., LDA) quantifies acidity, with pKa values correlating with ring strain and substituent effects.

Methodological Considerations Table

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.